2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a pyrazine ring with a sulfanyl group and a fluorophenylacetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Pyrazine Ring: The initial step involves the formation of the pyrazine ring through a cyclization reaction. This can be achieved by reacting 3-chlorophenyl hydrazine with an appropriate diketone under acidic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the pyrazine intermediate with a thiol compound in the presence of a base.
Acylation Reaction: The final step is the acylation reaction, where the sulfanyl-pyrazine intermediate is reacted with 2-fluorophenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features suggest that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to undergo various chemical reactions makes it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The presence of the pyrazine and sulfanyl groups suggests that it could form strong interactions with biological targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Uniqueness
The uniqueness of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of both a pyrazine ring and a sulfanyl group, along with the fluorophenylacetamide moiety, gives it distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-12-4-3-5-13(10-12)23-9-8-21-17(18(23)25)26-11-16(24)22-15-7-2-1-6-14(15)20/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQYRHTWUQJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.